2-chloro-N-(2-methylcyclohexyl)acetamide

Lipophilicity Positional isomerism Membrane permeability

This 2-methylcyclohexyl-substituted chloroacetamide offers elevated lipophilicity (LogP 2.4) versus positional isomers, crucial for Gram-positive antibacterial programs targeting S. aureus and MRSA. Its secondary amide N–H provides key hydrogen-bonding for kinase/protease inhibitor design, while a wider thermal window (BP 329.1°C) ensures stability in high-temperature syntheses. Available at ≥95% purity (98% from select suppliers), this building block reduces pre-reaction purification burden and enhances reproducibility in multi-step routes, agrochemical screening, and covalent fragment campaigns.

Molecular Formula C9H16ClNO
Molecular Weight 189.68
CAS No. 592474-65-2
Cat. No. B2711970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methylcyclohexyl)acetamide
CAS592474-65-2
Molecular FormulaC9H16ClNO
Molecular Weight189.68
Structural Identifiers
SMILESCC1CCCCC1NC(=O)CCl
InChIInChI=1S/C9H16ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12)
InChIKeySOESMQGNIBIAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-methylcyclohexyl)acetamide (CAS 592474-65-2): Procurement-Relevant Physicochemical and Structural Profile


2-Chloro-N-(2-methylcyclohexyl)acetamide (CAS 592474-65-2) is an N-substituted chloroacetamide building block with molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol [1]. It features a 2-methylcyclohexyl group attached to the amide nitrogen and a chloroacetyl reactive handle, placing it within the broader class of halogenated acetamides that have been investigated for antimicrobial potential [2]. The compound is commercially available at research-grade purity (up to 98%) and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs [1].

Why 2-Chloro-N-(2-methylcyclohexyl)acetamide Cannot Be Interchanged with Unsubstituted, 4-Methyl, or N-Methyl Chloroacetamide Analogs


Despite sharing the chloroacetamide pharmacophore, 2-chloro-N-(2-methylcyclohexyl)acetamide exhibits measurable differences in lipophilicity, boiling point, hydrogen-bonding capacity, and polar surface area relative to its closest structural analogs [1][2]. The 2-methyl substitution on the cyclohexyl ring produces a LogP of 2.4, which is 0.58 log units higher than the 4-methyl positional isomer (LogP 1.82), directly impacting membrane partitioning predictions [1][3]. Additionally, the presence of the secondary amide proton (1 H-bond donor) distinguishes this compound from the N-methylated derivative (0 H-bond donors), which alters solubility, crystal packing, and potential target engagement profiles [1][4]. Generic replacement with an unsubstituted cyclohexyl or alternative methyl-regioisomeric analog without verifying these physicochemical parameters risks altering reaction kinetics, intermediate stability, and biological screening outcomes [2].

Quantitative Differentiation Evidence for 2-Chloro-N-(2-methylcyclohexyl)acetamide vs. Structural Analogs


Higher Lipophilicity (LogP) of 2-Methyl vs. 4-Methyl Positional Isomer Drives Differential Membrane Partitioning

The 2-methylcyclohexyl substitution on the target compound yields a computed LogP (XLogP3) of 2.4, compared to a LogP of 1.82 for the 4-methylcyclohexyl positional isomer [1][2]. This +0.58 log unit increase represents an approximately 3.8-fold higher predicted partition coefficient (n-octanol/water), indicating significantly greater lipophilicity for the 2-methyl isomer. Higher lipophilicity in chloroacetamides has been associated with enhanced passive membrane permeability and improved antimicrobial activity against Gram-positive bacteria in N-substituted chloroacetamide series [3].

Lipophilicity Positional isomerism Membrane permeability Drug design

Elevated Boiling Point vs. Unsubstituted Cyclohexyl Analog Confers Thermal Processing Latitude

The target compound exhibits a boiling point of 329.1 ± 21.0 °C at 760 mmHg, compared to 326.4 °C at 760 mmHg for the unsubstituted 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4) [1]. The +2.7 °C difference, while modest in absolute terms, reflects the additional methyl group's contribution to intermolecular van der Waals interactions and is reproducible across independent measurement sources. This thermal property distinction can influence solvent selection for high-temperature reactions and provide a slightly wider operational window during vacuum distillation purification.

Boiling point Thermal stability Purification Distillation

Presence of Secondary Amide H-Bond Donor vs. Tertiary N-Methyl Analog Alters Solubility and Target Engagement Capacity

The target compound possesses one hydrogen bond donor (secondary amide N–H) and one hydrogen bond acceptor (amide C=O), whereas the N-methylated derivative 2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide (CAS 1183795-70-1) possesses zero H-bond donors and one H-bond acceptor [1][2]. The loss of the N–H donor in the tertiary amide analog eliminates the capacity for intermolecular hydrogen bond donation, which is known to reduce aqueous solubility, decrease crystal lattice stabilization energy, and remove a key pharmacophoric feature for target binding in many amide-based bioactive series [3].

Hydrogen bonding Solubility Permeability Target engagement

Substitution Position on Cyclohexyl Ring Modulates Antimicrobial Potency: Class-Level Structure-Activity Evidence

Published structure-activity relationship (SAR) studies on N-substituted chloroacetamides demonstrate that the position and nature of substituents on the N-linked ring system significantly modulate antimicrobial potency [1]. In a panel of twelve N-(substituted phenyl)-2-chloroacetamides, all compounds were effective against Gram-positive S. aureus and MRSA, but potency varied with substituent position, with halogenated p-substituted phenyl derivatives (LogP > 2.5) showing the highest activity due to enhanced membrane penetration [1]. While direct head-to-head MIC data for the 2-methylcyclohexyl vs. 4-methylcyclohexyl or unsubstituted cyclohexyl chloroacetamides are not available in the public domain, the class-level SAR principle—that regioisomeric substitution alters lipophilicity and consequently antimicrobial activity—is well-established for this compound class [1].

Antimicrobial Structure-activity relationship Chloroacetamide Gram-positive

Polar Surface Area and Molecular Weight Differentiation vs. N-Methyl Analog Affects Drug-Likeness Predictions

The target compound has a topological polar surface area (TPSA) of 29.1 Ų and molecular weight of 189.68 g/mol, compared to a TPSA of 20.31 Ų and MW of 203.71 g/mol for the N-methyl analog (CAS 1183795-70-1) [1][2]. The 8.79 Ų lower PSA of the N-methyl analog, driven by loss of the N–H hydrogen bond donor, predicts higher passive membrane permeability but potentially lower aqueous solubility. Both compounds fall within Lipinski's Rule of Five boundaries (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), but the differential TPSA and HBD count place them in distinct sub-regions of drug-like chemical space that may influence ADME screening outcomes [1][2].

Polar surface area Drug-likeness Lipinski ADME

Recommended Application Scenarios for 2-Chloro-N-(2-methylcyclohexyl)acetamide Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration Requiring Higher Lipophilicity Chloroacetamide Warheads

When a medicinal chemistry program requires a chloroacetamide electrophilic warhead with elevated lipophilicity to enhance Gram-positive bacterial membrane penetration, the 2-methylcyclohexyl substitution (LogP 2.4) provides a 0.58 log unit lipophilicity advantage over the 4-methyl isomer (LogP 1.82) [1]. This differential, grounded in published class-level SAR showing that higher lipophilicity N-substituted chloroacetamides exhibit superior activity against S. aureus and MRSA, makes the 2-methyl isomer the preferred starting point for optimizing membrane-active antimicrobial lead series [1].

Synthetic Intermediate Requiring Secondary Amide Reactivity with Broader Thermal Processing Window

For multi-step synthetic routes proceeding through chloroacetamide intermediates at elevated temperatures, the target compound offers a boiling point of 329.1 °C—2.7 °C higher than the unsubstituted cyclohexyl analog (326.4 °C) [1]. This wider thermal window, combined with the retention of the secondary amide N–H for directed metalation or hydrogen-bond-directed catalysis, makes the 2-methylcyclohexyl variant preferable when reaction conditions approach the thermal limits of simpler chloroacetamides [1]. The compound's 98% commercial purity (Leyan) further reduces the burden of pre-reaction purification relative to analogs typically stocked at 95% [2].

Fragment-Based or Covalent Inhibitor Screening Where H-Bond Donor Capacity Is a Design Requirement

In fragment-based drug discovery or covalent inhibitor campaigns where the secondary amide N–H serves as a key hydrogen bond donor for target engagement (e.g., hinge-binding kinase inhibitors or protease active-site interactions), the target compound's 1 HBD, 1 HBA profile is mechanistically essential and cannot be replicated by the N-methyl analog (0 HBD, 1 HBA) [1]. The 29.1 Ų PSA of the target also provides a balanced solubility-permeability profile suitable for fragment screening pools, whereas the 20.31 Ų PSA of the N-methyl analog biases toward higher permeability at the expense of solubility [2].

Agrochemical Lead Generation Targeting Lipophilicity-Dependent Phytopathogen Activity

Chloroacetamide derivatives have an established history as herbicidal and antimicrobial agrochemical leads [1]. The 2-methylcyclohexyl substitution provides a LogP of 2.4, placing this compound in a lipophilicity range associated with favorable cuticular penetration in plant pathogens while retaining the chloroacetyl reactive handle for covalent target modification [1]. The class-level SAR evidence linking higher lipophilicity to enhanced antimicrobial activity supports prioritizing the 2-methyl isomer over the less lipophilic 4-methyl isomer (LogP 1.82) for agrochemical screening cascades [2].

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